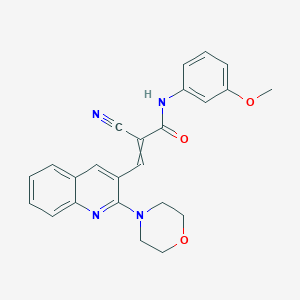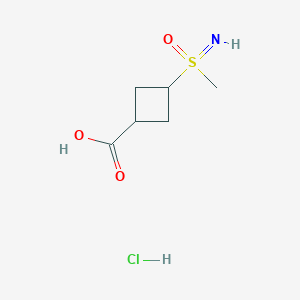
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, also known as Cmpd 1, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound has been shown to have promising anti-cancer properties, and its mechanism of action has been the subject of much research in recent years.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The asymmetric synthesis of related alkaloids and chemical entities involves complex reactions, including the conjugate addition and intramolecular Buchwald-Hartwig coupling to form the core structures, showcasing the chemical versatility and potential of such compounds (Davies et al., 2018). The study on 3-aryl-2-cyano acrylamide derivatives reveals the impact of stacking modes on optical properties, hinting at applications in materials science and photonics (Qing‐bao Song et al., 2015).
Mechanofluorochromic Properties
Research has shown that certain derivatives exhibit distinct optical properties due to their specific stacking modes, which can be altered by physical manipulation such as grinding. This property is significant for developing new materials with potential applications in sensors and display technologies (Qing‐bao Song et al., 2015).
Medicinal Chemistry Applications
While focusing on excluding drug use, dosage, and side effects, the synthesis and evaluation of related compounds have demonstrated their potential in various therapeutic areas. For instance, derivatives have been explored for their influence on blood coagulation, indicating potential medical applications (E. S. Limanskii et al., 2009).
Advanced Material Applications
Studies have also delved into the synthesis of polymides and other materials from related compounds, highlighting the broader applicability in creating high-performance, durable materials for various industrial applications (Y. Imai et al., 1984).
Eigenschaften
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-21-7-4-6-20(15-21)26-24(29)19(16-25)14-18-13-17-5-2-3-8-22(17)27-23(18)28-9-11-31-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUXGXIYKSEBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)
![Ethyl 2-[2-(4-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2781129.png)
![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)


![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)
![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2781136.png)

![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)


